molecular formula C6H10ClF4N B13463441 1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride

1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride

Katalognummer: B13463441
Molekulargewicht: 207.60 g/mol
InChI-Schlüssel: FQZAMTHHVLLRQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a cyclopentane ring substituted with difluoromethyl and difluoroamine groups, making it a valuable molecule for various chemical and pharmaceutical applications. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a potential candidate for drug development and other scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride typically involves the introduction of difluoromethyl groups into the cyclopentane ring. One common method is the difluoromethylation of cyclopentane derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the scalability of these methods allows for large-scale production to meet industrial demands .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentanone derivatives, while substitution reactions can produce a variety of substituted cyclopentane compounds .

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, enhancing the compound’s binding affinity and specificity. Additionally, the presence of fluorine atoms can modulate the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Trifluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride
  • 1-(Difluoromethyl)-2,2-difluorocyclohexan-1-aminehydrochloride
  • 1-(Difluoromethyl)-2,2-difluorocyclopentan-1-amine

Uniqueness

1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of difluoromethyl and difluoroamine groups in a cyclopentane ring enhances its stability and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C6H10ClF4N

Molekulargewicht

207.60 g/mol

IUPAC-Name

1-(difluoromethyl)-2,2-difluorocyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C6H9F4N.ClH/c7-4(8)5(11)2-1-3-6(5,9)10;/h4H,1-3,11H2;1H

InChI-Schlüssel

FQZAMTHHVLLRQP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C1)(F)F)(C(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.